2-[(Trimethylsilyl)oxy]benzene-1-thiol 2-[(Trimethylsilyl)oxy]benzene-1-thiol
Brand Name: Vulcanchem
CAS No.: 58952-72-0
VCID: VC18056351
InChI: InChI=1S/C9H14OSSi/c1-12(2,3)10-8-6-4-5-7-9(8)11/h4-7,11H,1-3H3
SMILES:
Molecular Formula: C9H14OSSi
Molecular Weight: 198.36 g/mol

2-[(Trimethylsilyl)oxy]benzene-1-thiol

CAS No.: 58952-72-0

Cat. No.: VC18056351

Molecular Formula: C9H14OSSi

Molecular Weight: 198.36 g/mol

* For research use only. Not for human or veterinary use.

2-[(Trimethylsilyl)oxy]benzene-1-thiol - 58952-72-0

Specification

CAS No. 58952-72-0
Molecular Formula C9H14OSSi
Molecular Weight 198.36 g/mol
IUPAC Name 2-trimethylsilyloxybenzenethiol
Standard InChI InChI=1S/C9H14OSSi/c1-12(2,3)10-8-6-4-5-7-9(8)11/h4-7,11H,1-3H3
Standard InChI Key PTNAFEBVOLIPAT-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)OC1=CC=CC=C1S

Introduction

Chemical Identity and Structural Features

PropertyValueSource
CAS Registry Number58952-72-0
Molecular FormulaC₉H₁₄OSSi
Molecular Weight198.36 g/mol
AppearanceColorless to pale yellow liquid

The compound’s geometry is influenced by the bulky trimethylsilyl group, which imposes conformational restrictions on the benzene ring, affecting its reactivity in subsequent transformations.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-[(Trimethylsilyl)oxy]benzene-1-thiol typically involves the silylation of 2-mercaptophenol using trimethylsilyl chloride (TMSCl) under anhydrous conditions. This reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-mercaptophenol is replaced by the trimethylsilyl group .

Representative Reaction:
2-Mercaptophenol+TMSClBase2-[(Trimethylsilyl)oxy]benzene-1-thiol+HCl\text{2-Mercaptophenol} + \text{TMSCl} \xrightarrow{\text{Base}} \text{2-[(Trimethylsilyl)oxy]benzene-1-thiol} + \text{HCl}

Optimized Reaction Conditions:

ParameterValue
SolventDichloromethane or THF
BaseTriethylamine or Pyridine
Temperature0–25°C
Reaction Time2–4 hours
Yield75–85%

The use of flow microreactor systems has been proposed to enhance yield and reduce byproduct formation in industrial-scale synthesis.

Physicochemical Properties

Physical Properties

2-[(Trimethylsilyl)oxy]benzene-1-thiol exhibits properties characteristic of both silyl ethers and aromatic thiols:

PropertyValue
Boiling Point~210–215°C (estimated)
Density1.05–1.10 g/cm³ (estimated)
SolubilitySoluble in organic solvents (e.g., THF, DCM)
StabilityMoisture-sensitive; hydrolyzes to 2-mercaptophenol

The compound’s moisture sensitivity necessitates storage under inert atmospheres, with desiccants to prevent decomposition .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • S-H Stretch: 2550 cm⁻¹ (weak, indicative of thiol group) .

  • Si-O-C Stretch: 1100–1050 cm⁻¹ (strong, from silyl ether).

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃):

  • δ 0.20 ppm (s, 9H, Si(CH₃)₃).

  • δ 6.80–7.50 ppm (m, 4H, aromatic protons).

  • δ 1.50 ppm (s, 1H, -SH; exchangeable) .

¹³C NMR (CDCl₃):

  • δ 0.5 ppm (Si(CH₃)₃).

  • δ 120–140 ppm (aromatic carbons).

Mass Spectrometry

  • Molecular Ion Peak: m/z 198 (M⁺).

  • Fragmentation: Loss of trimethylsilanol (m/z 73) and subsequent aromatic fragments .

Applications in Organic Synthesis

Protecting-Group Strategy

The trimethylsilyl group shields the thiol during multistep syntheses, enabling selective functionalization of other sites. Deprotection is achieved using fluoride ions (e.g., TBAF), regenerating the free thiol.

Pharmaceutical Intermediates

This compound is utilized in the synthesis of β-lactam antibiotics and cysteine protease inhibitors, where controlled thiol reactivity is critical .

Materials Science

Its application in self-assembled monolayers (SAMs) on gold surfaces has been explored for biosensor development, leveraging the affinity of thiols for metal surfaces.

PrecautionGuideline
Personal Protective EquipmentGloves, goggles, lab coat
VentilationUse fume hoods
StorageInert atmosphere, desiccants

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